Necrosulfonamide Necrosulfonamide Necrosulfonamide is a pharmacological inhibitor of MLKL with IC50 values of 124 nM in human HT-29.target: MLKL[1]IC50 : 124 nM.In vitro: Necrosulfonamide significantly decreases BV6/DAC-induced cell death in MV4-11 cells.[1] Treating cells with necrosulfonamide or knocking down MLKL expression arrests necrosis at a specific step at which RIP3 formed discrete punctae in cells. necrosulfonamide had no effect on apoptosis induced by TNF-α plus Smac mimetic in non-RIP3-expressing Panc-1 cells.[2] Complete inhibition was observed at NSA concentration of 0.5 M. NSA is also an effective inhibitor of the necroptotic pathway induced by STS in the presence of caspase inhibitor. [3]
Brand Name: Vulcanchem
CAS No.: 1360614-48-7
VCID: VC0002674
InChI: InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
SMILES: COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol

Necrosulfonamide

CAS No.: 1360614-48-7

Inhibitors

VCID: VC0002674

Molecular Formula: C18H15N5O6S2

Molecular Weight: 461.5 g/mol

Necrosulfonamide - 1360614-48-7

CAS No. 1360614-48-7
Product Name Necrosulfonamide
Molecular Formula C18H15N5O6S2
Molecular Weight 461.5 g/mol
IUPAC Name (E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Standard InChIKey FNPPHVLYVGMZMZ-XBXARRHUSA-N
Isomeric SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Canonical SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Appearance Assay:≥95%A crystalline solid
Description Necrosulfonamide is a pharmacological inhibitor of MLKL with IC50 values of 124 nM in human HT-29.target: MLKL[1]IC50 : 124 nM.In vitro: Necrosulfonamide significantly decreases BV6/DAC-induced cell death in MV4-11 cells.[1] Treating cells with necrosulfonamide or knocking down MLKL expression arrests necrosis at a specific step at which RIP3 formed discrete punctae in cells. necrosulfonamide had no effect on apoptosis induced by TNF-α plus Smac mimetic in non-RIP3-expressing Panc-1 cells.[2] Complete inhibition was observed at NSA concentration of 0.5 M. NSA is also an effective inhibitor of the necroptotic pathway induced by STS in the presence of caspase inhibitor. [3]
Synonyms N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide
necrosulfonamide
Reference [1]. Steinhart L et al. Smac mimetic and demethylating agents synergistically trigger cell death in acute myeloid leukemia cells andovercome apoptosis resistance by inducing necroptosis. Cell Death Dis. 2013 Sep 12;

[2]. Sun L et al. Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell. 2012 Jan 20;148(1-2):213-27.

[3]. Dunai ZA et al. Staurosporine induces necroptotic cell death under caspase-compromised conditions in U937 cells. PLoS One. 2012;7(7):

[4]. Bae JH et al. Chemical regulation of signaling pathways to programmed necrosis. Arch Pharm Res. 2014 Jun;37(6):689-97.
PubChem Compound 1566236
Last Modified Nov 11 2021
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